![molecular formula C23H24ClN3O2S B2557425 2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide CAS No. 901232-59-5](/img/structure/B2557425.png)
2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide
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Description
2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H24ClN3O2S and its molecular weight is 441.97. The purity is usually 95%.
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Scientific Research Applications
Anticancer Research
2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide and its derivatives have been studied for their potential anticancer properties. For instance, certain derivatives have shown significant anticancer activity against various cancer cell lines, including lung adenocarcinoma and melanoma. This suggests a potential role in developing novel anticancer therapeutics (Evren et al., 2019), (Duran & Demirayak, 2012).
Antibacterial and Antimicrobial Properties
Research has also explored the antibacterial and antimicrobial properties of compounds in this chemical family. Studies have demonstrated that certain derivatives exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. This highlights their potential use in developing new antibacterial agents (Hossan, 2020), (Arora et al., 2013).
Anticonvulsant Activity
Some derivatives of this compound have been investigated for their anticonvulsant activity. For example, omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives have been shown to have promising effects against seizures induced by maximal electroshock, indicating potential applications in treating epilepsy and related disorders (Aktürk et al., 2002).
Enzyme Inhibition for Therapeutic Purposes
These compounds have been studied for their potential in inhibiting various enzymes, which is crucial in developing treatments for different diseases. For instance, imidazole derivatives targeting dihydropteroate synthase enzyme have been designed and synthesized, showing appreciable antibacterial activity against multiple bacterial strains, including resistant strains (Daraji et al., 2021).
Application in Metal-Organic Frameworks
Research has also extended to the application of thiophene-based derivatives in constructing metal-organic frameworks (MOFs). These MOFs have shown potential as efficient luminescent sensory materials for environmental contaminants, demonstrating their utility in environmental monitoring and possibly in decontamination processes (Zhao et al., 2017).
properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2S/c1-15-4-6-17(7-5-15)22-26-21(16-8-10-18(24)11-9-16)23(27-22)30-14-20(28)25-13-19-3-2-12-29-19/h4-11,19H,2-3,12-14H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATORYYKQVUGPPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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